An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-boronic acid
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule featuring both an indazole scaffold and a boronic acid group, it serves as a crucial building block in the development of novel therapeutic agents. The indazole moiety is a "privileged scaffold" found in numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[3][4]
This guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-5-boronic acid, detailed experimental protocols for their determination, and an illustration of its primary application in synthetic chemistry.
Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 338454-14-1 | [5][6][7] |
| Molecular Formula | C₇H₇BN₂O₂ | [7] |
| Molecular Weight | 161.95 g/mol | [7] |
| Appearance | Solid, White to off-white | [4] |
| Melting Point | 175-180 °C | [5][7] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| logP | Data not available | |
| Purity (Assay) | ≥95% | [7] |
| Storage Temperature | 2-8 °C | [7][8] |
| SMILES | OB(O)c1ccc2[nH]ncc2c1 | |
| InChI Key | CLVPGJWAMIADSY-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for the consistent and accurate characterization of research compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The range observed for 1H-Indazole-5-boronic acid (175-180 °C) is characteristic of a solid organic compound.[5]
Protocol:
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Sample Preparation: A small amount of dry, powdered 1H-Indazole-5-boronic acid is placed on a clean, dry surface. The open end of a glass capillary tube is jabbed into the powder to collect a small sample.
-
Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
The sample is heated at a moderate rate until the temperature is approximately 20 °C below the expected melting point.
-
The heating rate is then reduced significantly, to about 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample has liquefied is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (e.g., within 1-2 °C) typically indicates high purity, whereas a broad range can suggest the presence of impurities.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10]
Protocol:
-
Preparation: An excess amount of solid 1H-Indazole-5-boronic acid is added to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The use of excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[9][11]
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of 1H-Indazole-5-boronic acid in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: A standard calibration curve is generated using solutions of known concentrations of the compound to ensure accurate quantification of the solubility sample.
pKa Determination (Potentiometric Titration)
The acidity constant (pKa) is a measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate form, which is reactive towards diols.[12][13] Potentiometric titration is a common and reliable method for its determination.[14]
Protocol:
-
Solution Preparation: A precise weight of 1H-Indazole-5-boronic acid is dissolved in a known volume of deionized, CO₂-free water. A small amount of a co-solvent like DMSO may be necessary if aqueous solubility is low.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The setup is stirred continuously.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. Specialized software can be used to calculate the pKa from the titration data using derivatives of the curve.
Application in Drug Discovery: Suzuki-Miyaura Coupling
1H-Indazole-5-boronic acid is most frequently utilized as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient synthesis of 5-aryl or 5-heteroaryl indazole derivatives.[3][15] These structures are central to many potent and selective kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and ASK1 pathways.[16][17][18] The workflow below illustrates this critical synthetic application.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 1H-INDAZOLE-5-BORONIC ACID CAS#: 338454-14-1 [m.chemicalbook.com]
- 7. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]
- 8. 1H-吲唑-5-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of N-Boc-indazole-5-boronic acid pinacol ester.
